E. coli Growth Inhibition Reversal
d-Arabinosone exhibits a distinct mechanism of growth inhibition in Escherichia coli compared to D-xylosone and L-arabinosone. Specifically, the inhibition of E. coli growth by d-arabinosone is readily reversed by the addition of D-ribose, whereas the inhibition caused by D-xylosone and L-arabinosone is reversed by sulfhydryl compounds [1]. This differential reversal profile indicates that d-arabinosone acts via a unique pathway, likely interfering with D-glucose transport rather than causing general oxidative stress. In contrast, D-glucosone can be utilized as a carbon source, and triosone exhibits a bactericidal rather than bacteriostatic effect [1].
| Evidence Dimension | Mechanism of bacterial growth inhibition and reversal specificity |
|---|---|
| Target Compound Data | Inhibition of E. coli growth; reversed by D-ribose; does not inhibit D-ribose transport; bacteriostatic |
| Comparator Or Baseline | D-xylosone: Inhibition reversed by sulfhydryl compounds; L-arabinosone: Inhibition reversed by sulfhydryl compounds; D-glucosone: Utilized as carbon source; Triosone: Bactericidal |
| Quantified Difference | Qualitative mechanistic distinction: D-ribose reversal specific to d-arabinosone; sulfhydryl compound reversal specific to D-xylosone and L-arabinosone |
| Conditions | Escherichia coli growth assay in liquid culture; resting cell and intact cell experiments |
Why This Matters
This unique reversal profile allows researchers to use d-arabinosone as a specific probe for D-glucose transport pathways in bacterial systems, which cannot be achieved with other osones.
- [1] Uehara K, Takeda M, et al. Enzymatic Studies of D-Arabinosone. VI. : Effect of Osones on the Growth of Escherichia coli. Yakugaku Zasshi. 1971;91(9):953-959. View Source
